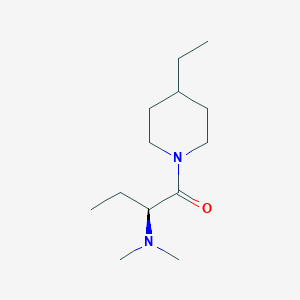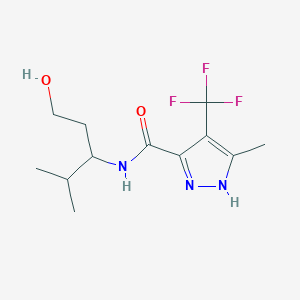
N-(1-hydroxy-4-methylpentan-3-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-4-methylpentan-3-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-4-methylpentan-3-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the carboxamide group: This can be done through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI or DCC.
Hydroxylation and alkylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-4-methylpentan-3-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 or BH3.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), BH3 (Borane)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N-(1-hydroxy-4-methylpentan-3-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-4-methylpentan-3-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-4-methylpentan-3-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- tert-Butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate
- 1-hydroxy-4-methylpentan-3-one
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrazole ring contributes to its potential biological activity.
Properties
IUPAC Name |
N-(1-hydroxy-4-methylpentan-3-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2/c1-6(2)8(4-5-19)16-11(20)10-9(12(13,14)15)7(3)17-18-10/h6,8,19H,4-5H2,1-3H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISICJTAUECLCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NC(CCO)C(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
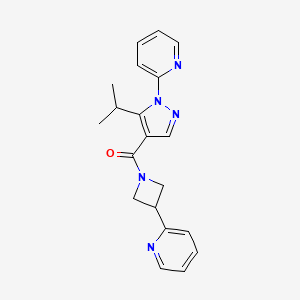
![(3-Fluoro-4-hydroxyphenyl)-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6994742.png)
![2,4-Dimethyl-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6994743.png)
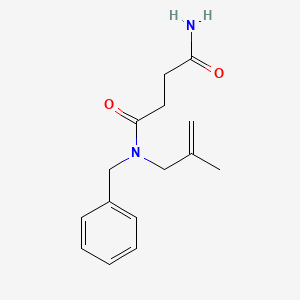
![N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide](/img/structure/B6994764.png)
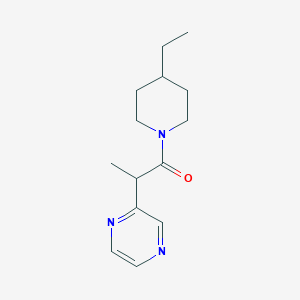
![N'-[[4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl]methyl]butanediamide](/img/structure/B6994782.png)
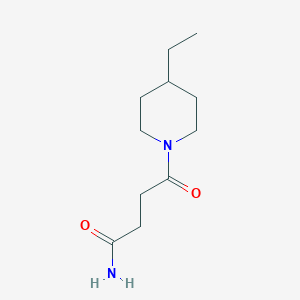
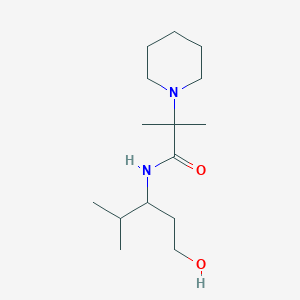
![2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one](/img/structure/B6994791.png)
![Ethyl 1-[2-[(1-hydroxy-4-methylpentan-3-yl)amino]-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B6994792.png)
![N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxamide](/img/structure/B6994797.png)
![(4-ethylpiperidin-1-yl)-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6994824.png)
